molecular formula C13H17NO2 B079596 2-(Cyclohexylamino)benzoic acid CAS No. 10286-53-0

2-(Cyclohexylamino)benzoic acid

Cat. No.: B079596
CAS No.: 10286-53-0
M. Wt: 219.28 g/mol
InChI Key: JSXMFCCPQQJLCR-UHFFFAOYSA-N
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Description

2-(Cyclohexylamino)benzoic acid is an organic compound belonging to the class of aminobenzoic acids. These compounds are characterized by the presence of an amine group attached to the benzene ring of benzoic acid. The molecular formula of this compound is C13H17NO2, and it has a molecular weight of 219.28 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(cyclohexylamino)benzoic acid typically involves the reaction of cyclohexylamine with 2-chlorobenzoic acid. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclohexylamino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzoic acid derivatives .

Comparison with Similar Compounds

Uniqueness: 2-(Cyclohexylamino)benzoic acid is unique due to the presence of both the cyclohexyl group and the aminobenzoic acid structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(cyclohexylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXMFCCPQQJLCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60600368
Record name 2-(Cyclohexylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10286-53-0
Record name 2-(Cyclohexylamino)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010286530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Cyclohexylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(CYCLOHEXYLAMINO)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B519KGK87P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the crystal structure of PhzA/B in complex with 2-(Cyclohexylamino)benzoic acid?

A1: The research paper you provided describes the crystal structure of PhzA/B, a protein involved in phenazine biosynthesis, complexed with this compound. [] This structural information is crucial for understanding the molecular interactions between the compound and its target protein. By analyzing the binding site and interactions, researchers can gain insights into the mechanism of action of this compound and its potential role in phenazine biosynthesis. This knowledge can be further applied to design novel compounds targeting PhzA/B or other enzymes involved in similar pathways.

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